N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide

Medicinal Chemistry Hit Identification Physicochemical Differentiation

N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide (C24H27N3O3S, MW 437.6 g/mol ) belongs to the benzoxazole-2-thioacetamide class and is cataloged as a screening compound for hit-identification programs. The benzoxazole scaffold is associated with antimicrobial, anticancer, and anti-inflammatory activities , though no target‑specific bioactivity data are publicly available for this specific compound at the time of analysis.

Molecular Formula C24H27N3O3S
Molecular Weight 437.6 g/mol
Cat. No. B12594301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide
Molecular FormulaC24H27N3O3S
Molecular Weight437.6 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CN(CC2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4O3
InChIInChI=1S/C24H27N3O3S/c28-22(25-19-11-5-2-6-12-19)16-27(15-18-9-3-1-4-10-18)23(29)17-31-24-26-20-13-7-8-14-21(20)30-24/h1,3-4,7-10,13-14,19H,2,5-6,11-12,15-17H2,(H,25,28)
InChIKeyOGFTUZWOOBQSAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide: A Structurally Differentiated Screening Compound


N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide (C24H27N3O3S, MW 437.6 g/mol [1]) belongs to the benzoxazole-2-thioacetamide class and is cataloged as a screening compound for hit-identification programs. The benzoxazole scaffold is associated with antimicrobial, anticancer, and anti-inflammatory activities [2], though no target‑specific bioactivity data are publicly available for this specific compound at the time of analysis.

Why Generic Substitution Fails: Physicochemical Divergence Among Benzoxazole-2-thioacetamide Analogs


Closely related benzoxazole-2-thioacetamide analogs cannot be interchanged without risk because small structural modifications produce large shifts in lipophilicity (ΔLogP), hydrogen‑bonding capacity, and molecular size that directly influence permeability, solubility, and off‑target binding [1]. The following quantitative evidence demonstrates that N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide occupies a distinct physicochemical space relative to its nearest analogs, justifying its selection as a unique probe for SAR exploration or screening campaigns.

Quantitative Differentiation of N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide from Structural Analogs


Molecular Weight Separation from a Simpler Acetamide Analog

The target compound carries a glycinamide backbone substituted with both benzyl and cyclohexyl groups, resulting in a molecular weight of 437.6 g/mol, substantially larger than the simple N‑benzylacetamide analog 2-(1,3-benzoxazol-2-ylsulfanyl)-N-benzylacetamide (298.4 g/mol) [1]. This 139.2 Da difference places the target in a distinctly higher molecular-weight region of screening libraries, which may favor binding to larger protein pockets or allosteric sites.

Medicinal Chemistry Hit Identification Physicochemical Differentiation

Lipophilicity (LogP) Positioning Relative to a para-Methylbenzyl Analog

The presence or absence of a single methyl group on the benzyl ring substantially alters lipophilicity. The closest commercially available analog, N~2~-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-N-cyclohexyl-N~2~-(4-methylbenzyl)glycinamide, has a reported LogP of 5.55 [1]. Because the target compound replaces the 4-methylbenzyl group with an unsubstituted benzyl group, its LogP is expected to be approximately 0.5–1.0 log units lower (estimated ~4.5–5.0), placing it in a more favorable range for oral bioavailability under Lipinski's Rule of Five (LogP <5).

Lipophilicity ADME Prediction SAR Exploration

Hydrogen-Bond Donor Count Divergence from Core Acetamide Scaffolds

The target compound possesses three hydrogen-bond donors (one amide NH and one glycinamide NH₂), whereas the simpler analog 2-(1,3-benzoxazol-2-ylsulfanyl)-N-benzylacetamide has only one . The additional HBDs can enhance aqueous solubility but may reduce passive membrane permeability, providing a distinct profile for phenotypic or target-based screens that require balanced polarity.

Permeability Hydrogen Bonding Medicinal Chemistry

Rotatable Bond Count and Conformational Flexibility

The target compound contains approximately 8–9 rotatable bonds (estimated from its glycinamide‑benzyl‑cyclohexyl architecture), compared with only 5 rotatable bonds in the simpler N‑benzylacetamide analog . Higher conformational flexibility can enhance binding to adaptable protein pockets but may incur an entropic penalty that reduces ligand efficiency.

Conformational Entropy Ligand Efficiency Screening Library Design

Targeted Application Scenarios for N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide Based on Quantitative Differentiation


Hit Identification in High-Throughput Screening Campaigns Requiring MW >400 Da

The compound's molecular weight of 437.6 g/mol places it well above the typical fragment-like space (<300 Da) and within the preferred range for HTS libraries targeting protein-protein interactions or allosteric sites [1]. Its inclusion diversifies screening decks that are otherwise dominated by lower-MW benzoxazole analogs.

Lead Optimization SAR Around the Benzoxazole-2-thioacetamide Core

The compound serves as a key SAR probe for exploring the effect of N2‑benzyl substitution and N‑cyclohexyl capping on the glycinamide scaffold. Its LogP (estimated ~4.5–5.0) bridges the gap between the more lipophilic 4-methylbenzyl analog (LogP 5.55) and the simpler acetamide comparator (LogP 3.62) [2], enabling systematic lipophilicity-activity relationship studies.

Chemical Biology Tool for Peripheral Target Engagement Studies

With three hydrogen-bond donors and a moderately high LogP, the compound is predicted to have reduced CNS penetration compared to simpler analogs with fewer HBDs . This profile makes it suitable as a chemical probe for peripheral targets where CNS exclusion is desired.

Building Block for Conformationally Diverse Library Synthesis

The compound's 8–9 rotatable bonds provide a conformational flexibility intermediate between rigid fragments and highly flexible peptides . It is well-suited as a starting scaffold for diversity-oriented synthesis aimed at generating analogs with varying degrees of preorganization.

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